molecular formula C25H32N2O6 B3951515 1-(4-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate

1-(4-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3951515
M. Wt: 456.5 g/mol
InChI Key: SNFFNUYYUTVPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate, commonly known as EMBP, is a chemical compound used in scientific research. It belongs to the class of piperidine compounds and is widely used in the study of various biological processes.

Mechanism of Action

The mechanism of action of EMBP is not fully understood. However, it has been suggested that EMBP modulates the activity of the sigma-1 receptor, which is involved in the regulation of various biological processes. EMBP has also been shown to modulate the activity of ion channels, which are important in the regulation of cellular functions.
Biochemical and Physiological Effects:
EMBP has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various biological processes. EMBP has also been shown to modulate the activity of ion channels, which are important in the regulation of cellular functions. Additionally, EMBP has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EMBP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. However, there are also some limitations to using EMBP in lab experiments. It has been shown to have some toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of EMBP is not fully understood, which could limit its use in some studies.

Future Directions

There are several future directions for the study of EMBP. One direction is to further investigate the mechanism of action of EMBP. This could help to elucidate the biological processes that EMBP is involved in and could lead to the development of new treatments for various diseases. Another direction is to investigate the potential therapeutic applications of EMBP. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, EMBP could be used to study the role of the sigma-1 receptor in various biological processes.

Scientific Research Applications

EMBP is widely used in scientific research, especially in the study of various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes, including pain perception, cell survival, and neuroprotection. EMBP has also been shown to modulate the activity of ion channels, which are important in the regulation of cellular functions.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.C2H2O4/c1-3-27-22-10-8-20(9-11-22)17-25-14-12-21(13-15-25)23(26)24-16-19-6-4-18(2)5-7-19;3-1(4)2(5)6/h4-11,21H,3,12-17H2,1-2H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFNUYYUTVPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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